molecular formula C11H9F2N3O B13538147 2-(4-Aminophenyl)-6-(difluoromethyl)pyrimidin-4(3h)-one

2-(4-Aminophenyl)-6-(difluoromethyl)pyrimidin-4(3h)-one

Cat. No.: B13538147
M. Wt: 237.21 g/mol
InChI Key: LHGNANHOBNJOQY-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-6-(difluoromethyl)pyrimidin-4(3h)-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidinone core substituted with an aminophenyl group and a difluoromethyl group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

The synthesis of 2-(4-Aminophenyl)-6-(difluoromethyl)pyrimidin-4(3h)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Aminophenyl Group: This step often involves a nucleophilic substitution reaction where an aminophenyl group is introduced to the pyrimidinone core.

    Addition of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethylating agents under specific reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and advanced reaction techniques to streamline the process.

Chemical Reactions Analysis

2-(4-Aminophenyl)-6-(difluoromethyl)pyrimidin-4(3h)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Aminophenyl)-6-(difluoromethyl)pyrimidin-4(3h)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

    Industry: It can be used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-6-(difluoromethyl)pyrimidin-4(3h)-one involves its interaction with molecular targets such as enzymes or receptors. The aminophenyl group may facilitate binding to specific sites, while the difluoromethyl group can enhance the compound’s stability and reactivity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-(4-Aminophenyl)-6-(difluoromethyl)pyrimidin-4(3h)-one include other pyrimidinone derivatives with different substituents. For example:

    2-(4-Aminophenyl)-6-methylpyrimidin-4(3h)-one: Lacks the difluoromethyl group, which may affect its reactivity and stability.

    2-(4-Hydroxyphenyl)-6-(difluoromethyl)pyrimidin-4(3h)-one:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and reactivity patterns compared to its analogs.

Properties

Molecular Formula

C11H9F2N3O

Molecular Weight

237.21 g/mol

IUPAC Name

2-(4-aminophenyl)-4-(difluoromethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C11H9F2N3O/c12-10(13)8-5-9(17)16-11(15-8)6-1-3-7(14)4-2-6/h1-5,10H,14H2,(H,15,16,17)

InChI Key

LHGNANHOBNJOQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC(=O)N2)C(F)F)N

Origin of Product

United States

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